molecular formula C14H23BO3 B1311824 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one CAS No. 219489-09-5

4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Cat. No. B1311824
M. Wt: 250.14 g/mol
InChI Key: MMYLPQABFZSMCP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, commonly referred to as 4,4-DMD, is an organic compound that has been extensively studied due to its wide range of applications in the fields of chemistry and biochemistry. 4,4-DMD is an important building block for a variety of compounds, including polymers and pharmaceuticals. This compound has a unique structure that makes it particularly useful for a variety of synthetic and analytical techniques. In

Scientific Research Applications

Synthesis and Crystal Structure Analysis

4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is involved in the synthesis of complex boric acid ester intermediates, demonstrating its role in the preparation of compounds with potential applications in material science and molecular engineering. Through a series of substitution reactions, boric acid ester intermediates are synthesized and their structures are confirmed using a variety of spectroscopic methods. Single-crystal X-ray diffraction provides detailed conformational and crystallographic analyses, while density functional theory (DFT) calculations offer insights into the molecular structures and physicochemical properties of these compounds (P.-Y. Huang et al., 2021).

Catalytic Borylation of Arylbromides

This compound is crucial in the palladium-catalyzed borylation of arylbromides, showcasing its utility in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method is particularly effective in the borylation of arylbromides with sulfonyl groups, highlighting its versatility and efficiency in organic synthesis processes (J. Takagi & T. Yamakawa, 2013).

Coordination Polymer Formation

The compound also finds application in the formation of coordination polymers, as evidenced by its use in the synthesis of an extended dipyridyl ligand leading to a two-dimensional coordination polymer with cobalt(II). This highlights its potential in the development of new materials with specific structural and functional properties (Hydar A Al-Fayaad et al., 2020).

properties

IUPAC Name

4,4-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-12(2)8-7-11(16)10(9-12)15-17-13(3,4)14(5,6)18-15/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYLPQABFZSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436940
Record name 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

CAS RN

219489-09-5
Record name 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethylcyclohex-2-enone-2-boronic acid pinacol ester
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